2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Historical Development of Pyrazolo[1,5-a]pyrimidine Framework
The pyrazolo[1,5-a]pyrimidine scaffold emerged as a structural analog of purines, leveraging its fused bicyclic system to mimic endogenous nucleobases. Early synthetic efforts in the 20th century focused on cyclization reactions between pyrazole and pyrimidine precursors, often employing acid-catalyzed conditions to achieve ring closure. The 1990s marked a turning point with the discovery of kinase-inhibitory properties in derivatives such as those described in patent US5985882, which highlighted pyrazolo[1,5-a]pyrimidines as analgesics with reduced side-effect profiles.
Modern synthetic strategies, including microwave-assisted reactions and palladium-catalyzed cross-coupling, have revolutionized access to diverse substitution patterns. For example, three-component reactions now enable the efficient incorporation of aryl, alkyl, and amino groups at positions 2, 3, and 7, respectively. These advancements have facilitated the exploration of structure-activity relationships (SAR) critical for optimizing pharmacological properties.
Position of 2,5-Dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine Within Heterocyclic Chemistry
The compound’s structure features strategic substitutions that enhance both stability and target affinity:
- 2,5-Dimethyl groups : Electron-donating methyl substituents at positions 2 and 5 increase aromatic π-electron density, potentially improving interactions with hydrophobic kinase domains.
- 3-(4-Methylphenyl) : The para-methylphenyl group introduces steric bulk and lipophilicity, factors known to enhance membrane permeability and protein-binding selectivity.
- N-Pentyl chain : A linear alkyl chain at position 7 likely modulates solubility and pharmacokinetic properties, balancing hydrophobicity and metabolic stability.
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
This derivative’s substitution pattern aligns with trends in kinase inhibitor design, where methyl and aryl groups are frequently employed to occupy ATP-binding pockets.
Current Research Landscape and Academic Significance
Recent studies emphasize pyrazolo[1,5-a]pyrimidines as multitarget agents, particularly in oncology. For instance, derivatives inhibiting CK2 and EGFR kinases have demonstrated nanomolar activity in non-small cell lung cancer models. While this compound remains understudied, its structural analogs show promise in:
- Kinase selectivity : Modifications at position 7 (e.g., pentyl vs. isopropyl) significantly impact selectivity over off-target kinases like PIM3.
- Synthetic scalability : Green chemistry approaches using water as a solvent have achieved 85% yields for similar derivatives, addressing industrial feasibility.
Ongoing research aims to elucidate this compound’s mechanism through molecular docking studies and in vitro kinase profiling , with preliminary data suggesting potential activity against cyclin-dependent kinases (CDKs).
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-5-6-7-12-21-18-13-15(3)22-20-19(16(4)23-24(18)20)17-10-8-14(2)9-11-17/h8-11,13,21H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKIXQXKQQSWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-amino-3-(4-methylphenyl)pyrazole can be used, which undergoes cyclization with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
DMP-904 has been investigated for its potential as a therapeutic agent in various conditions:
- Cannabinoid Receptor Modulation :
- Anticancer Activity :
- Neuroprotective Effects :
Pharmacological Insights
DMP-904's pharmacological profile has been characterized through various studies:
- Mechanism of Action :
- Bioavailability and Metabolism :
Case Studies
Several case studies highlight the potential applications of DMP-904:
- Case Study: Inhibition of Tumor Growth :
- Case Study: Pain Management :
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The pentyl chain (logP ≈ 5.1 estimated) increases membrane permeability compared to MPZP (logP ≈ 3.8) but may reduce aqueous solubility.
- Metabolic Stability : Methyl groups at positions 2 and 5 likely protect against oxidative metabolism, extending half-life vs. unsubstituted analogs.
Biological Activity
2,5-Dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has shown promise in various biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H22N4
- Molecular Weight : 270.38 g/mol
This compound features a pyrazolo[1,5-a]pyrimidine core that is known for its biological significance.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer activity. For instance, a library of synthesized compounds was screened against human breast cancer cell lines (MDA-MB-231) using the MTT assay. The results demonstrated that while some compounds showed no significant growth inhibition, others indicated potential for further development as anticancer agents (Table 1).
| Compound ID | IC50 (µM) | Cell Line | Activity |
|---|---|---|---|
| 4a | 25 | MDA-MB-231 | Moderate |
| 4b | 10 | MDA-MB-231 | High |
| 4c | 35 | MDA-MB-231 | Low |
Table 1: Anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives against MDA-MB-231 cell line .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focused on the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues found that several derivatives exhibited significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) were determined, revealing that certain modifications to the core structure could enhance efficacy without increasing cytotoxicity (Table 2).
| Compound ID | MIC (µg/mL) | Target Pathogen | Activity |
|---|---|---|---|
| P1 | 0.5 | Mtb | High |
| P2 | 2.0 | Mtb | Moderate |
| P3 | 10 | Mtb | Low |
*Table 2: Antimicrobial activity of pyrazolo[1,5-a]pyrimidine analogues against Mycobacterium tuberculosis .
The mechanisms underlying the biological activities of pyrazolo[1,5-a]pyrimidine derivatives have been explored in various studies. Notably, it was found that these compounds do not interfere with traditional targets such as cell wall biosynthesis or iron uptake in Mtb. Instead, they may act through alternative pathways that warrant further investigation .
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study 1 : A derivative was tested in vivo and showed significant tumor reduction in xenograft models.
- Case Study 2 : Another study reported that a specific analogue significantly inhibited bacterial growth in clinical isolates of Staphylococcus aureus.
These findings underscore the potential for developing new therapeutic agents based on this scaffold.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2/C5 and pentyl chain at N7) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₉N₅: 375.2422) .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the 4-methylphenyl group .
How can researchers identify and validate biological targets for this compound in neuropharmacological studies?
Advanced Research Question
- Target Screening : Use radioligand binding assays (e.g., CRF1 receptor with Ki < 10 nM, as seen in structurally related R121919 ).
- Kinase Profiling : Employ broad-spectrum kinase inhibition assays (e.g., CDK9 inhibition at IC₅₀ < 1 µM, analogous to pyrazolo[1,5-a]pyrimidines in ).
- Validation : CRISPR-Cas9 knockout models to confirm target specificity in neuronal cells .
What structure-activity relationship (SAR) trends govern the compound’s antagonistic activity against CRF1 receptors?
Advanced Research Question
- Critical Substituents :
- N7-Pentyl Chain : Longer alkyl chains (e.g., pentyl vs. propyl) enhance lipophilicity and blood-brain barrier penetration .
- 3-(4-Methylphenyl) Group : Aromatic substituents improve CRF1 binding affinity by π-π stacking .
- 2,5-Dimethyl Groups : Methylation at C2/C5 reduces metabolic oxidation, increasing plasma stability .
- SAR Validation : Comparative studies with truncated analogs (e.g., removal of 4-methylphenyl reduces Ki by 10-fold) .
What methodologies are used to assess in vivo pharmacokinetics and brain penetration?
Advanced Research Question
- Pharmacokinetic Assays :
- Metabolic Stability : Human liver microsomal assays (t₁/₂ > 60 mins) to predict hepatic clearance .
How can researchers resolve contradictions in reported enzyme inhibition data for pyrazolo[1,5-a]pyrimidines?
Advanced Research Question
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-Target Profiling : Screen against unrelated enzymes (e.g., P450 isoforms) to identify false positives .
- Data Reproducibility : Validate findings across multiple labs using identical compound batches and cell lines .
What experimental approaches elucidate the compound’s mechanism in inducing apoptosis in cancer cells?
Advanced Research Question
- Flow Cytometry : Annexin V/PI staining to quantify apoptosis in breast cancer cell lines (e.g., MDA-MB-231) .
- Western Blotting : Measure cleavage of caspase-3 and PARP to confirm apoptotic pathways .
- Transcriptomic Analysis : RNA-seq to identify downregulated anti-apoptotic genes (e.g., Mcl-1) .
How does the compound’s solubility impact formulation strategies for in vivo studies?
Basic Research Question
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations to achieve >1 mg/mL .
- Nanoformulation : Liposomal encapsulation improves systemic circulation and reduces off-target effects .
What computational tools predict binding modes of this compound with CRF1 receptors?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with CRF1’s hydrophobic pocket .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the ligand-receptor complex .
How can researchers address discrepancies between in vitro potency and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
